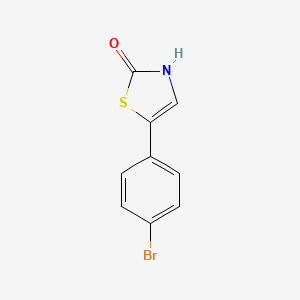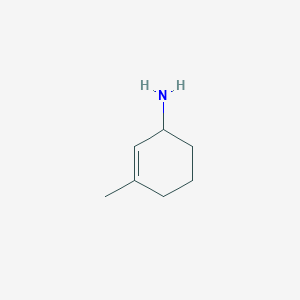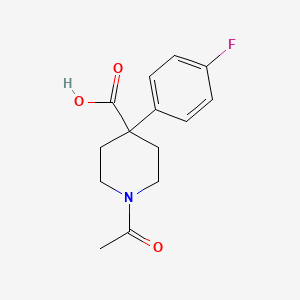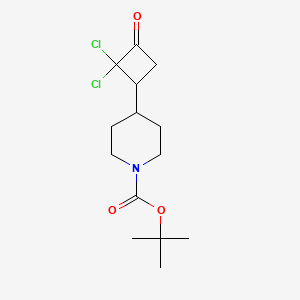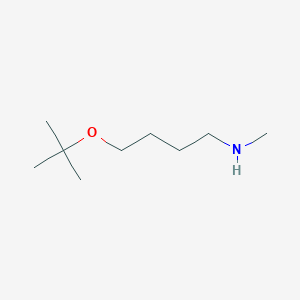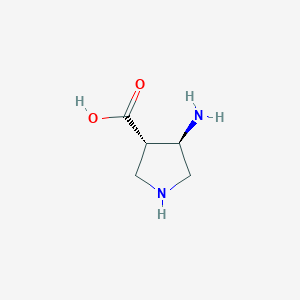
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a chlorine atom at the 4th position, a methyl group attached to the nitrogen atom, and a hydrochloride salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-2-methyl-1-indanone.
Reduction: The ketone group of 4-chloro-2-methyl-1-indanone is reduced to form 4-chloro-2-methyl-2,3-dihydro-1H-inden-2-ol.
Amination: The hydroxyl group is then replaced with an amine group through a nucleophilic substitution reaction, yielding 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride may involve optimized reaction conditions such as:
Catalysts: Use of catalysts like iron(III) chloride to enhance reaction rates.
Solvents: Selection of appropriate solvents like liquid ammonia to facilitate reactions.
Temperature Control: Maintaining specific temperature ranges to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide in acetic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
Oxidation: Formation of 4-chloro-2-methyl-1-indanone.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted indene derivatives.
Aplicaciones Científicas De Investigación
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to its biological activity and potential therapeutic effects.
Industrial Applications: The compound is utilized in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-2-methyl-1-indanone: A precursor in the synthesis of 4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
4-chloro-2-methyl-2,3-dihydro-1H-inden-2-ol: An intermediate in the synthesis process.
N-methyl-2,3-dihydro-1H-inden-2-amine: A related compound without the chlorine atom.
Uniqueness
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C10H13Cl2N |
|---|---|
Peso molecular |
218.12 g/mol |
Nombre IUPAC |
4-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c1-12-8-5-7-3-2-4-10(11)9(7)6-8;/h2-4,8,12H,5-6H2,1H3;1H |
Clave InChI |
HVKXIZVFAJTKET-UHFFFAOYSA-N |
SMILES canónico |
CNC1CC2=C(C1)C(=CC=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


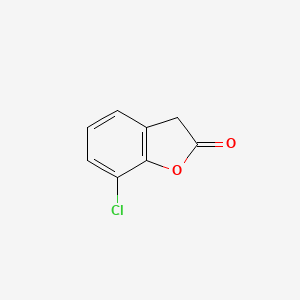
![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B13561823.png)
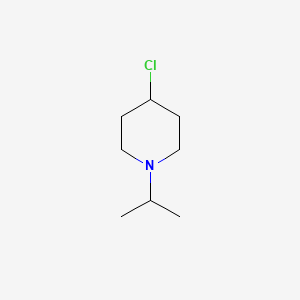
![N-[4-chloro-3-(trifluoromethyl)phenyl]-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13561842.png)
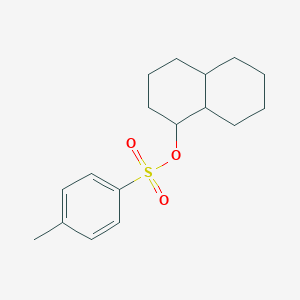
![2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]aceticacidhydrochloride](/img/structure/B13561852.png)
